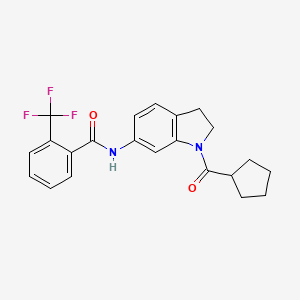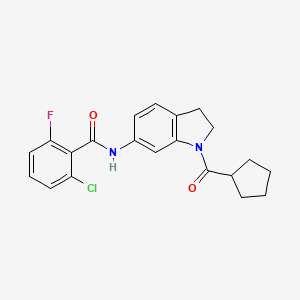![molecular formula C18H20N2O3 B6536102 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1021207-43-1](/img/structure/B6536102.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide, abbreviated as N-DMF-IFC, is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. It is a member of the indole-based family of compounds, which are known to possess a variety of biological activities. N-DMF-IFC has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been investigated for its potential use in the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
N-DMF-IFC has been studied for its potential use in a variety of scientific research applications. It has been investigated for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents. Furthermore, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Mecanismo De Acción
N-DMF-IFC is an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that plays a role in a variety of physiological processes. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Biochemical and Physiological Effects
N-DMF-IFC has been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to possess anti-inflammatory properties. Furthermore, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-DMF-IFC has several advantages and limitations for use in laboratory experiments. One of the major advantages of using N-DMF-IFC is its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties. However, one of the major limitations of using N-DMF-IFC is that it is not very soluble in water, which can limit its use in some laboratory experiments.
Direcciones Futuras
For the use of N-DMF-IFC include further research into its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and its potential use in the development of novel therapeutic agents. Additionally, further research into the mechanism of action of N-DMF-IFC and its ability to possess anti-inflammatory properties is warranted. Furthermore, future research should investigate the potential use of N-DMF-IFC in combination with other compounds, such as other serotonin 5-HT2A receptor agonists, to further explore its potential therapeutic applications.
Métodos De Síntesis
N-DMF-IFC is synthesized through a three-step process. In the first step, an indole-3-carboxylic acid is reacted with 2,2-dimethylpropanoic acid in the presence of a base catalyst to form the desired product. In the second step, the product is reacted with a furan-2-carboxamide in the presence of a strong acid catalyst to form N-DMF-IFC. Finally, the product is purified by column chromatography.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBYMILWXJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
![2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide](/img/structure/B6536092.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536101.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
